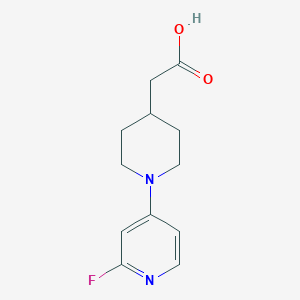

2-(1-(2-Fluoropyridin-4-yl)piperidin-4-yl)acetic acid

Description

2-(1-(2-Fluoropyridin-4-yl)piperidin-4-yl)acetic acid is a piperidine-based carboxylic acid derivative featuring a 2-fluoropyridin-4-yl substituent on the piperidine nitrogen. The compound combines a rigid heteroaromatic fluoropyridine ring with a flexible piperidine-acetic acid backbone, making it a versatile intermediate in medicinal chemistry. This structural framework is commonly explored in drug discovery, particularly for targeting enzymes like soluble epoxide hydrolase (sEH) or neurotransmitter receptors .

Properties

IUPAC Name |

2-[1-(2-fluoropyridin-4-yl)piperidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c13-11-8-10(1-4-14-11)15-5-2-9(3-6-15)7-12(16)17/h1,4,8-9H,2-3,5-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYITDHVFVUCPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC(=O)O)C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-Fluoropyridin-4-yl)piperidin-4-yl)acetic acid typically involves the following steps:

Formation of the Fluoropyridine Moiety:

Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

Coupling Reactions: The fluoropyridine and piperidine components are then coupled using suitable reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Introduction of the Acetic Acid Group:

Industrial Production Methods

Industrial production of 2-(1-(2-Fluoropyridin-4-yl)piperidin-4-yl)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-Fluoropyridin-4-yl)piperidin-4-yl)acetic acid can undergo various chemical reactions, including:

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Scientific Research Applications

2-(1-(2-Fluoropyridin-4-yl)piperidin-4-yl)acetic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It is used in studies to understand its interactions with biological targets and pathways.

Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(1-(2-Fluoropyridin-4-yl)piperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(1-(2-Fluoropyridin-4-yl)piperidin-4-yl)acetic acid with structurally analogous compounds, focusing on substituent effects, synthesis yields, and physicochemical properties:

Key Observations :

Substituent Effects on Reactivity and Solubility: Electron-Withdrawing Groups: Compounds like 9b (cyano) and the sulfonyl derivative exhibit increased acidity in the acetic acid moiety, enhancing ionic interactions in biological systems. Protecting Groups: Boc- and Cbz-protected analogs (e.g., ) require post-synthetic deprotection, limiting their direct bioactivity but improving synthetic handling. Fluorine-Containing Derivatives: The 2-fluoropyridinyl and 4-fluorophenyl groups () improve metabolic stability and lipophilicity compared to non-fluorinated analogs.

Synthesis Efficiency :

- The highest yield (65%) was reported for 9b , likely due to the high reactivity of 4-fluorobenzonitrile in nucleophilic aromatic substitution .

- Lower yields (e.g., 39% for 9c ) correlate with steric hindrance from bulky tert-butoxycarbonyl groups .

Amino-substituted derivatives (e.g., ) may target neurotransmitter transporters due to increased basicity.

Research Findings and Trends

- Fluoropyridine vs.

- Trends in Protecting Groups : Boc and Cbz groups remain prevalent in early-stage synthesis, but newer derivatives (e.g., isoxazole sulfonyl ) prioritize direct bioactivity without deprotection.

Biological Activity

2-(1-(2-Fluoropyridin-4-yl)piperidin-4-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-fluoropyridine moiety and an acetic acid group. Its molecular formula is C_{12}H_{14}FN_{1}O_{2}, with a molecular weight of approximately 223.25 g/mol. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, which are crucial for biological interactions.

The biological activity of 2-(1-(2-Fluoropyridin-4-yl)piperidin-4-yl)acetic acid is primarily attributed to its interaction with various molecular targets. The fluorine atom's electron-withdrawing properties can modulate the compound's binding affinity to enzymes and receptors, influencing numerous biochemical pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Table 1: IC50 Values of 2-(1-(2-Fluoropyridin-4-yl)piperidin-4-yl)acetic acid Against Different Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.63 |

| A549 | 12.45 |

| HeLa | 18.30 |

These data suggest that the compound may serve as a lead for developing novel anticancer agents.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. Notably, it has shown promising results in inhibiting carbonic anhydrases (CAs), which play a role in tumor growth and metastasis.

Table 2: Enzyme Inhibition Potency of 2-(1-(2-Fluoropyridin-4-yl)piperidin-4-yl)acetic acid

| Enzyme | Ki (nM) |

|---|---|

| hCA IX | 89 |

| hCA II | 750 |

These findings indicate that the compound may be useful in targeting tumor-associated enzymes, potentially aiding in cancer treatment strategies.

Case Studies

A recent study highlighted the efficacy of 2-(1-(2-Fluoropyridin-4-yl)piperidin-4-yl)acetic acid in vivo, demonstrating its ability to reduce tumor size in mouse models of breast cancer. The study reported a significant decrease in tumor volume compared to control groups, further supporting its therapeutic potential.

Case Study Summary:

- Objective: Evaluate the anticancer effects in vivo.

- Model: Mouse xenograft model using MCF-7 cells.

- Findings: Tumor size reduced by approximately 40% after treatment with the compound over four weeks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.